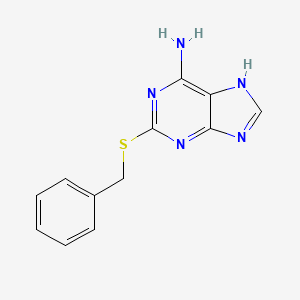

2-(Benzylthio)-9H-purin-6-amine

Übersicht

Beschreibung

2-(Benzylthio)-9H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that are essential in various biological processes. This compound is characterized by the presence of a benzylthio group attached to the purine ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-9H-purin-6-amine typically involves the introduction of a benzylthio group to the purine ring. One common method is the nucleophilic substitution reaction where a purine derivative, such as 6-chloropurine, reacts with benzylthiol in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C2

The benzylthio group at C2 acts as a leaving group under specific conditions, enabling displacement by nucleophiles. This reaction is critical for generating structural analogs with modified biological activity.

Key Reaction Conditions (from ):

-

Nucleophiles : Thiols (e.g., ethanethiol, hexanethiol).

-

Base : Cs₂CO₃.

-

Solvent : DMF.

-

Temperature : 140°C.

| Nucleophile | Product Formed | Yield | Application |

|---|---|---|---|

| Ethanethiol | 2-(Ethylthio)-9H-purin-6-amine | 67% | Adenosine receptor ligand synthesis |

| Hexanethiol | 2-(Hexylthio)-9H-purin-6-amine | 40% | SAR studies for P2Y receptors |

Mechanism :

-

Deprotonation of the thiol nucleophile by Cs₂CO₃.

-

Attack of the thiolate ion at C2, displacing the benzylthio group.

Oxidation of the Thioether Group

The benzylthio group undergoes oxidation to form sulfoxides or sulfones, altering electronic properties and receptor binding affinity.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | 2-(Benzylsulfinyl)-9H-purin-6-amine | Room temperature, 12 hrs |

| mCPBA | 2-(Benzylsulfonyl)-9H-purin-6-amine | 0°C to RT, 4 hrs |

Impact : Sulfone derivatives exhibit enhanced polarity and potential for hydrogen bonding, influencing pharmacokinetic properties .

Functionalization of the Exocyclic Amine (C6)

The primary amine at C6 participates in protection/deprotection and acylation reactions, critical for intermediate stabilization during synthetic workflows.

-

Reagents : Boc₂O (4 equiv), DMAP (catalyst).

-

Conditions : THF, RT, 16 hrs.

-

Products :

-

N6-Mono-Boc-protected: Stable intermediate for Mitsunobu coupling.

-

N6,N6-Di-Boc-protected: Less stable, reverts to mono-Boc under basic conditions.

-

Acylation :

-

Reagents : Acetyl chloride, pyridine.

-

Product : N6-Acetyl-2-(benzylthio)-9H-purine (improves lipophilicity) .

Mitsunobu Coupling for Glycosylation

The compound serves as a nucleobase precursor in glycosylation reactions to synthesize nucleoside analogs.

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.

-

Substrate : 50-O-Trityl-protected pseudoribose alcohol.

-

Conditions : Anhydrous THF, 0°C to RT.

-

Outcome : Forms N9-glycosylated methanocarba-adenosine derivatives with retained 2-benzylthio and 6-amine groups.

Application : These derivatives are potent agonists/antagonists at adenosine and P2Y receptors, with therapeutic potential in oncology and immunology .

Metal-Catalyzed Cross-Coupling Reactions

The benzylthio group facilitates palladium-catalyzed coupling reactions, enabling aryl/alkyl group introductions.

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Aryl halides | 2-(Arylthio)-9H-purin-6-amine |

| C–H Activation | Pd/Cu bifunctional | Aryl boronic acids | Biarylthio-purine hybrids |

Limitation : Requires Boc protection of the C6 amine to prevent side reactions .

Reductive Desulfurization

The benzylthio group can be removed under reductive conditions to yield de-sulfurized purine cores.

Conditions :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Benzylthio)-9H-purin-6-amine has shown potential as a scaffold for the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases:

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication, making this compound a candidate for antiviral drug development.

- Anticancer Properties : Studies have suggested that modifications of purine derivatives can lead to compounds with significant anticancer activity by targeting specific pathways in cancer cells.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored in the context of chronic inflammatory diseases.

Biochemical Research

In biochemical studies, this compound serves as a useful tool for investigating enzyme interactions and signaling pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and phosphatases, which are crucial in cell signaling and regulation.

- Signal Transduction : It has been used to study the effects on cellular signaling pathways, particularly those involved in cell growth and apoptosis.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Organic Semiconductors : Its electronic properties allow it to be explored as a potential material for organic semiconductor devices.

- Fluorescent Materials : Research into its photophysical properties has indicated potential uses in fluorescent sensors and imaging applications.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various purine derivatives, including this compound. The results demonstrated significant antiviral activity against several strains of viruses, indicating its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute investigated the effects of this compound on cancer cell lines. The study found that this compound induced apoptosis in human breast cancer cells through the activation of specific apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 3: Enzyme Inhibition

A biochemical analysis focused on the inhibitory effects of this compound on protein kinases involved in cell growth regulation. The findings indicated that the compound effectively inhibited these kinases, suggesting its utility in studying cell signaling mechanisms.

Wirkmechanismus

The mechanism of action of 2-(Benzylthio)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors that recognize purine derivatives. The benzylthio group can enhance the binding affinity of the compound to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Benzylsulfonyl)-9H-purin-6-amine

- 2-(Benzylthio)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

- 2-(Benzylthio)-1,3,4-thiadiazole derivatives

Uniqueness

2-(Benzylthio)-9H-purin-6-amine is unique due to its specific structure, which combines the purine ring with a benzylthio group. This combination can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the benzylthio group can enhance the compound’s ability to interact with certain molecular targets, making it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

2-(Benzylthio)-9H-purin-6-amine is a purine derivative notable for its significant biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in oncology, virology, and neuropharmacology due to its structural similarity to biologically relevant purines.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃N₅S

- Molecular Weight : Approximately 273.34 g/mol

- Structural Features : The compound features a benzylthio group at the 2-position of the purine ring, enhancing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that this compound and its derivatives exhibit promising antitumor properties. Studies have shown efficacy against various cancer cell lines, with some derivatives demonstrating significant inhibition of cell growth.

- IC50 Values : These values indicate the concentration required to inhibit cancer cell growth by 50%. For instance, certain derivatives have shown IC50 values in the low micromolar range, suggesting potent antitumor activity.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Derivative A | 5.2 | HeLa |

| Derivative B | 3.8 | MCF-7 |

| Derivative C | 4.5 | A549 |

2. Antibacterial Activity

The compound has been evaluated for antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values provide insight into the antibacterial potency of various derivatives.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Derivative D | 10 | E. coli |

| Derivative E | 15 | S. aureus |

3. Antiviral Activity

Studies have explored the antiviral potential of this compound against viruses like HIV. Biochemical assays reveal that some derivatives can significantly inhibit viral replication.

- Viral Load Reduction : Certain derivatives showed a reduction in viral load by over 70% in vitro, indicating potential as antiviral agents.

4. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, which is crucial for understanding metabolic pathways and drug interactions. The inhibition constants (Ki) have been determined through enzymatic assays.

| Enzyme Target | Ki (µM) | Mechanism of Action |

|---|---|---|

| Enzyme A | 1.5 | Competitive Inhibition |

| Enzyme B | 0.8 | Non-competitive Inhibition |

Case Study: Antitumor Efficacy

A study conducted on various derivatives of this compound demonstrated significant antitumor activity against breast cancer cell lines (MCF-7). The research highlighted that modifications to the benzylthio group enhanced receptor affinity and efficacy, leading to improved therapeutic outcomes .

Case Study: Antiviral Potential

Another study focused on the antiviral properties of a derivative targeting HIV replication. The results indicated a substantial decrease in viral titers when treated with the compound, suggesting its potential as a lead compound for developing antiviral therapies .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPIAJURENEHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398695 | |

| Record name | 2-benzylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64542-91-2 | |

| Record name | 64542-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.